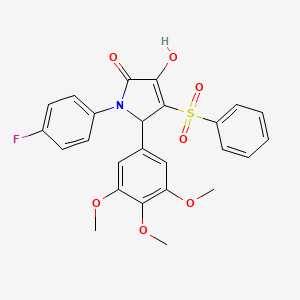![molecular formula C22H30N2O3S2 B12130728 (5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130728.png)
(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one” is a fascinating compound with a complex structure. Let’s break it down step by step.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic route for this compound involves several steps. One common approach is the condensation of a morpholine ring with a benzaldehyde derivative, followed by cyclization and thiazolidinone formation. Here’s a simplified representation:
-
Condensation
- Morpholine (a cyclic amine) reacts with 4-(octyloxy)benzaldehyde (an aldehyde) to form an imine intermediate.
- The imine undergoes cyclization to yield the thiazolidinone ring.
-
Reaction Conditions
- Solvents: Commonly used solvents include dichloromethane, ethanol, or acetonitrile.
- Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation and cyclization steps.
Industrial Production:
While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves batch or continuous processes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding thiazolidin-4-one or morpholine derivatives.
Substitution: Substitution reactions at the benzylidene or octyloxy positions are possible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Thiazolidin-4-one or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: As a building block for designing novel ligands or catalysts.
Biology: Potential bioactive properties, including antimicrobial or antitumor effects.
Medicine: Investigated for its pharmacological activities.
Industry: Used in material science or as a starting point for drug discovery.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with morpholine or thiazolidinone moieties exhibit similar reactivity. Notable examples include 2-morpholin-4-yl-7-phenyl-4H-chromen-4-one and morpholine-functionalized polycarbonate hydrogels .
Eigenschaften
Molekularformel |
C22H30N2O3S2 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
(5Z)-3-morpholin-4-yl-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H30N2O3S2/c1-2-3-4-5-6-7-14-27-19-10-8-18(9-11-19)17-20-21(25)24(22(28)29-20)23-12-15-26-16-13-23/h8-11,17H,2-7,12-16H2,1H3/b20-17- |
InChI-Schlüssel |
AAXXZXSWBULPDG-JZJYNLBNSA-N |
Isomerische SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3 |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12130657.png)
![1-(3,4-dimethylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12130666.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12130676.png)



![Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12130698.png)
![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxybenzo[3,4-b]benzo[d]furan-3-yl)acetamide](/img/structure/B12130706.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12130708.png)

![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12130721.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130723.png)

